

# Application Notes and Protocols: Synergistic Antifungal Effect of Fungistatin-70 with Fluconazole

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## Compound of Interest

Compound Name: Antifungal agent 70

Cat. No.: B12370475

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## Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to public health. A promising strategy to combat resistance and enhance therapeutic efficacy is the use of combination therapy. These application notes detail the synergistic interaction between Fungistatin-70, a novel investigational antifungal agent, and fluconazole, a widely used triazole antifungal. Fluconazole inhibits the enzyme lanosterol 14- $\alpha$ -demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.<sup>[1][2]</sup> Fungistatin-70 is hypothesized to disrupt fungal cell wall integrity, creating a two-pronged attack when combined with fluconazole. This document provides protocols for in vitro synergy testing and summarizes key data demonstrating this synergistic effect.

## Data Presentation

The synergistic activity of Fungistatin-70 and fluconazole against a fluconazole-resistant strain of *Candida albicans* was evaluated using the checkerboard microdilution method. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the interaction. Synergy is defined as an FICI of  $\leq 0.5$ , an additive effect as an FICI of  $> 0.5$  to  $\leq 1.0$ , indifference as an FICI of  $> 1.0$  to  $\leq 4.0$ , and antagonism as an FICI of  $> 4.0$ .

Table 1: Checkerboard Assay Results for Fungistatin-70 in Combination with Fluconazole against *Candida albicans*

Compound	MIC Alone (µg/mL)	MIC in Combination (µg/mL)	FICI	Interpretation
Fungistatin-70	16	2	0.125	Synergy
Fluconazole	64	4	0.0625	
FICI (Sum)	0.1875	Synergy		

Time-kill curve analysis was performed to assess the pharmacodynamics of the synergistic interaction over 24 hours. The combination of Fungistatin-70 and fluconazole demonstrated a significant reduction in fungal viability compared to either agent alone.

Table 2: Time-Kill Curve Analysis of Fungistatin-70 and Fluconazole against *Candida albicans*

Treatment	Log10 CFU/mL at 0h	Log10 CFU/mL at 4h	Log10 CFU/mL at 8h	Log10 CFU/mL at 12h	Log10 CFU/mL at 24h	Change in Log10 CFU/mL (0-24h)
Growth Control	5.0	5.8	6.5	7.2	8.0	+3.0
Fungistatin-70 (2 µg/mL)	5.0	4.8	4.5	4.3	4.0	-1.0
Fluconazole (4 µg/mL)	5.0	4.9	4.7	4.6	4.5	-0.5
Fungistatin-70 (2 µg/mL) + Fluconazole (4 µg/mL)	5.0	4.2	3.1	2.0	<2.0	> -3.0 (Fungicidal)

## Experimental Protocols

### Checkerboard Microdilution Assay

This method is used to determine the in vitro synergistic activity of two antimicrobial agents.[\[3\]](#)  
[\[4\]](#)[\[5\]](#)

Materials:

- 96-well microtiter plates
- Fungistatin-70 stock solution
- Fluconazole stock solution
- Candida albicans inoculum (adjusted to 0.5 McFarland standard)

- RPMI 1640 medium buffered with MOPS
- Spectrophotometer (for reading optical density at 600 nm)

#### Protocol:

- Prepare serial twofold dilutions of Fungistatin-70 and fluconazole in RPMI 1640 medium in separate 96-well plates.
- In a new 96-well plate, add 50 µL of RPMI 1640 to all wells.
- Add 50 µL of each Fungistatin-70 dilution horizontally and 50 µL of each fluconazole dilution vertically. This creates a matrix of drug combinations.
- Prepare the fungal inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of approximately  $0.5\text{--}2.5 \times 10^3$  CFU/mL.
- Add 100 µL of the final fungal inoculum to each well of the drug combination plate.
- Include wells with only one drug and a drug-free well as controls.
- Incubate the plate at 35°C for 24-48 hours.
- Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
- Calculate the FICI using the following formula:  $\text{FICI} = (\text{MIC of Drug A in combination} / \text{MIC of Drug A alone}) + (\text{MIC of Drug B in combination} / \text{MIC of Drug B alone})$

## Time-Kill Curve Analysis

This assay evaluates the rate and extent of fungal killing over time.[\[6\]](#)[\[7\]](#)[\[8\]](#)

#### Materials:

- Culture tubes
- Fungistatin-70 and fluconazole at desired concentrations

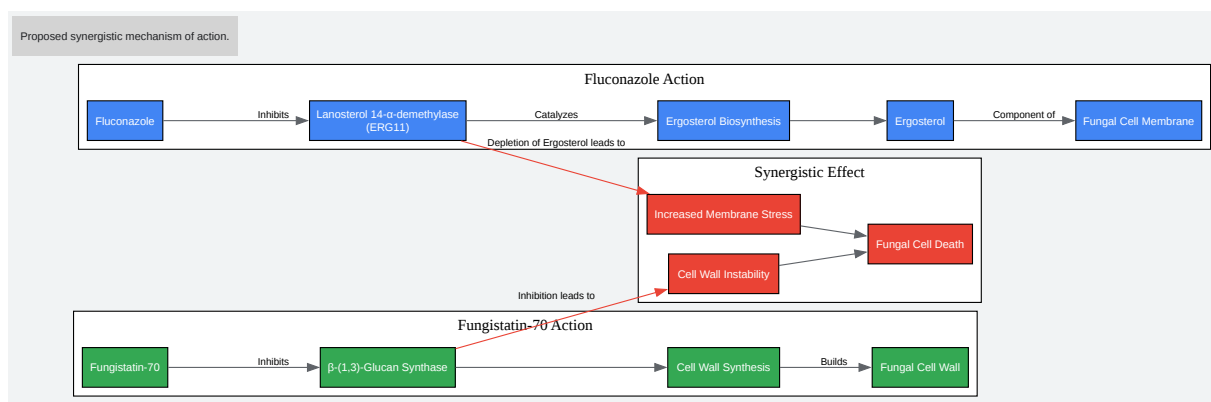
- *Candida albicans* inoculum
- Sabouraud Dextrose Agar (SDA) plates
- Incubator
- Shaker

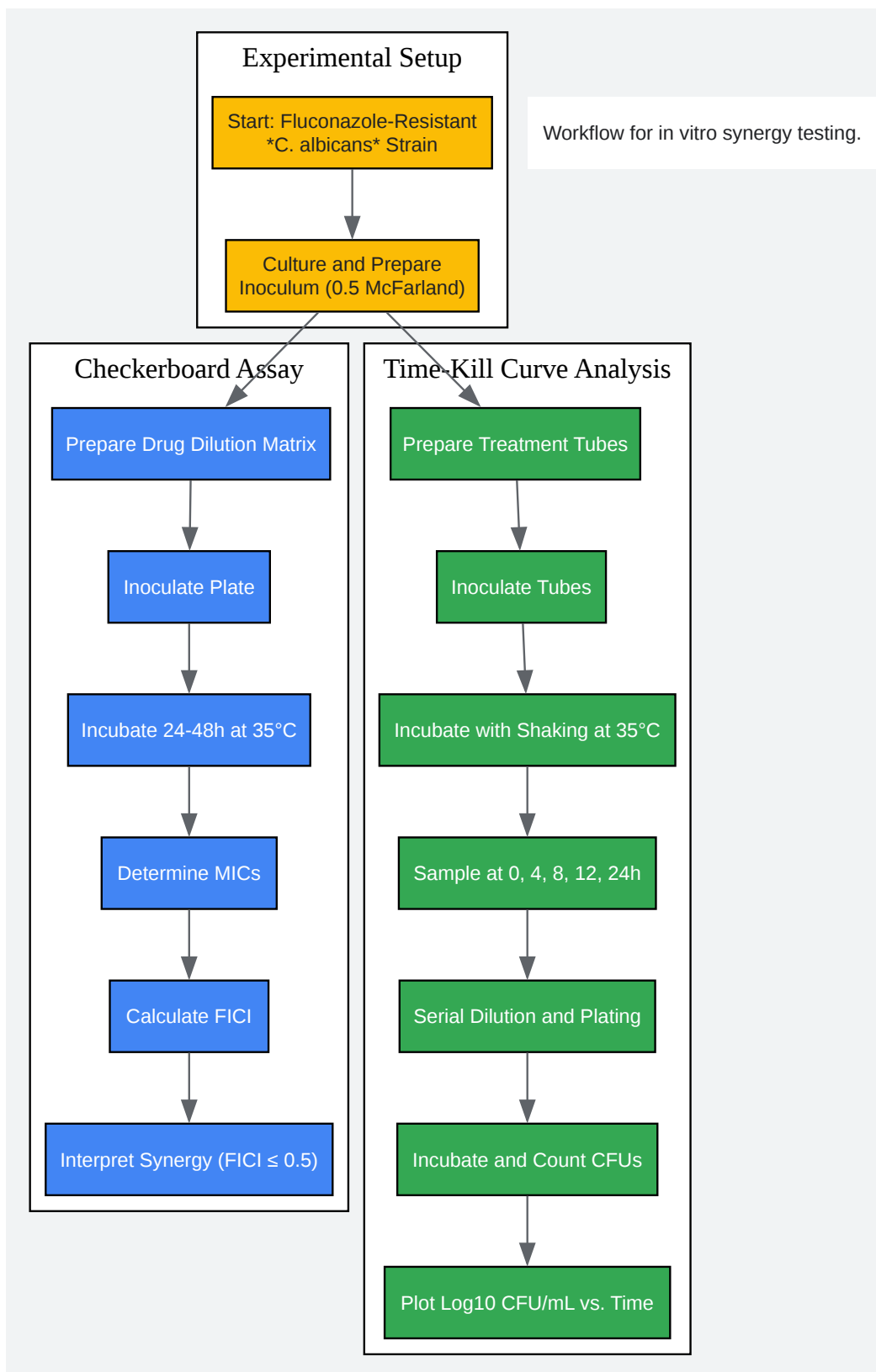
#### Protocol:

- Prepare tubes with RPMI 1640 medium containing Fungistatin-70 alone, fluconazole alone, the combination of both, and a drug-free growth control.
- Prepare a fungal inoculum as described for the checkerboard assay and adjust to a starting concentration of approximately  $1-5 \times 10^5$  CFU/mL in each tube.
- Incubate the tubes at 35°C in a shaking incubator.
- At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquots in sterile saline.
- Plate the dilutions onto SDA plates.
- Incubate the plates at 35°C for 24-48 hours.
- Count the number of colonies (CFU/mL) on each plate.
- Plot the log<sub>10</sub> CFU/mL versus time for each treatment. Synergy is defined as a  $\geq 2$  log<sub>10</sub> decrease in CFU/mL between the combination and the most active single agent at 24 hours.

## Visualizations

### Proposed Signaling Pathway for Synergy





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